molecular formula C10H15ClSSi B13861130 Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane

Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane

Cat. No.: B13861130
M. Wt: 230.83 g/mol
InChI Key: IVLOORSTDBBJML-UHFFFAOYSA-N
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Description

Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane is an organosilicon compound with a unique structure that includes a chloromethyl group, two methyl groups, and a 4-methylsulfanylphenyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane typically involves the reaction of chloromethyl-dimethylsilane with 4-methylsulfanylphenyl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 4-methylsulfanylphenylmagnesium bromide reacts with chloromethyl-dimethylsilane in an inert atmosphere to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the silicon atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium periodate are used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted silanes with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced silanes with modified functional groups.

Scientific Research Applications

Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in bioconjugation and as a building block for bioactive molecules.

    Medicine: Explored for its potential in drug development, particularly in the design of silicon-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane involves its ability to undergo various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the silicon atom. In oxidation reactions, the methylsulfanyl group is targeted, leading to the formation of sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl-dimethylsilane: Lacks the 4-methylsulfanylphenyl group, making it less versatile in certain applications.

    Dimethyl-(4-methylsulfanylphenyl)silane: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.

    Chloromethyl-dimethyl-(4-methylphenyl)silane: Lacks the sulfanyl group, affecting its oxidation potential.

Uniqueness

Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane is unique due to the presence of both the chloromethyl and 4-methylsulfanylphenyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C10H15ClSSi

Molecular Weight

230.83 g/mol

IUPAC Name

chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane

InChI

InChI=1S/C10H15ClSSi/c1-12-9-4-6-10(7-5-9)13(2,3)8-11/h4-7H,8H2,1-3H3

InChI Key

IVLOORSTDBBJML-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCl)C1=CC=C(C=C1)SC

Origin of Product

United States

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